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Cat. No.: B10753623

Get Quote

For researchers, scientists, and drug development professionals, understanding the stability of

different commercial formulations of Ceftriaxone sodium is critical for ensuring therapeutic

efficacy and patient safety. This guide provides an objective comparison of the stability of

various Ceftriaxone sodium products based on available experimental data.

Ceftriaxone sodium, a third-generation cephalosporin antibiotic, is widely used for its broad-

spectrum bactericidal activity, which stems from the inhibition of bacterial cell wall synthesis.[1]

However, its stability can be influenced by a multitude of factors including the manufacturing

process, presence of impurities, storage conditions, and the diluents used for reconstitution.[2]

[3] This comparison delves into the chemical and physical stability of different commercial

formulations, highlighting key differences observed in forced degradation studies and under

various storage conditions.

Comparative Analysis of Forced Degradation
Studies
Forced degradation studies are essential for identifying potential degradation products and

understanding the intrinsic stability of a drug substance. Multiple studies have subjected
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different brands of Ceftriaxone sodium to stress conditions as recommended by the

International Council for Harmonisation (ICH) guidelines.

A study comparing five different brands of Ceftriaxone injection revealed that all formulations

underwent degradation under acidic, basic, oxidative, and thermal stress.[4][5] Notably, the

most significant degradation for all tested brands was observed in the basic medium, leading to

the opening of the beta-lactam ring, the primary active site for its bactericidal activity.[5]

Another study indicated that Ceftriaxone sodium undergoes significant degradation under acid

hydrolysis and oxidation, while it demonstrates relative stability under alkaline conditions.[1][6]

This highlights potential variations in experimental conditions and formulation-specific

responses to stress.

Table 1: Summary of Forced Degradation Studies on Different Ceftriaxone Sodium

Formulations

Stress Condition Formulation(s)
Observed
Degradation

Reference

Acid Hydrolysis (0.1 N

HCl)
Multiple Brands

Significant

Degradation
[1][6]

Alkaline Hydrolysis

(0.1 N NaOH)
Multiple Brands

Maximum degradation

observed; opening of

beta-lactam ring. In

contrast, another

study reported

stability.

[4][5]

Oxidative Degradation

(5% H2O2)
Multiple Brands

Significant

Degradation
[1][6]

Thermal Degradation

(e.g., 100°C for 24h)
Multiple Brands

Slight to moderate

degradation.
[1][5][6]

Photolytic

Degradation (UV

exposure)

Multiple Brands Slight degradation. [1][6]
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Influence of Diluents and Storage Temperature
The stability of reconstituted Ceftriaxone sodium is significantly impacted by the choice of

diluent and the storage temperature. A study evaluating the stability of a commercial

Ceftriaxone sodium vial with various diluents demonstrated that solutions reconstituted with

sterile water or 5% dextrose exhibited the highest stability.[3] Conversely, solutions prepared

with 2% lidocaine showed the lowest stability.[3]

Lowering the storage temperature to 4°C consistently improved the stability of the reconstituted

solutions across all tested diluents.[3] For instance, a 100 mg/ml solution in sterile water was

stable for 3 days at 25°C, while its stability extended to 10 days at 4°C.[3] The concentration of

the reconstituted solution also plays a role, with lower concentrations generally exhibiting

greater stability.[3][7]

Table 2: Stability of Reconstituted Ceftriaxone Sodium (100 mg/mL) in Various Diluents at

Different Temperatures

Diluent Stability at 25°C Stability at 4°C Reference

Sterile Water for

Injection
3 days 10 days [3]

5% Dextrose 3 days 10 days [3]

0.9% NaCl 24 hours 7 days [3]

1% Lidocaine 8 hours 9 days [3]

2% Lidocaine 8 hours 8 days [3]

Comparison of Original vs. Generic Formulations
Research comparing the original manufacturer's Ceftriaxone sodium (Rocephine®) with several

generic versions has revealed differences in impurity profiles and compatibility with calcium-

containing solutions.[8] One study found that while three main impurities were present in all

products, the quantity of these impurities varied, with some generic products showing

significantly lower levels than the original.[8]
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Despite this, the formation of insoluble microparticles when mixed with a calcium chloride

solution differed among the formulations. Some generic products showed a significantly higher

number of particles than the original, while others showed fewer.[8] This suggests that factors

beyond the primary impurity content, such as pH and other excipients, may influence

compatibility and stability.[8]

Furthermore, a study investigating storage stability differences found that brand-name products

remained stable at 40°C, whereas generic versions showed irreversible changes when stored

at 25°C.[2][9] These differences were attributed to the redistribution of hydrate within the crystal

structure, emphasizing the importance of controlled sealing and cool storage conditions for

generic formulations.[2][9]

Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis
The bactericidal effect of Ceftriaxone is achieved by inhibiting the synthesis of the bacterial cell

wall.[1] This process involves the binding of the antibiotic to penicillin-binding proteins (PBPs),

which are essential enzymes for the final steps of peptidoglycan synthesis. The following

diagram illustrates this signaling pathway.
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Caption: Mechanism of action of Ceftriaxone.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. Below

are outlines of common experimental protocols used in the cited research.

Forced Degradation Study Protocol
This protocol outlines a typical procedure for assessing drug stability under various stress

conditions.
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Caption: Experimental workflow for forced degradation studies.
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Methodology Details:

Stock Solution Preparation: Accurately weigh and dissolve Ceftriaxone sodium powder in a

suitable solvent (e.g., distilled water) to a known concentration (e.g., 1 mg/mL).[6]

Stress Conditions:

Acid and Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of

0.1 N HCl or 0.1 N NaOH and keep at room temperature for a specified duration.[6]

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g.,

5%) at room temperature.[6]

Thermal Degradation: Expose the solid drug powder to dry heat in a calibrated oven (e.g.,

100°C for 24 hours).[6]

Photolytic Degradation: Expose a solution of the drug to UV light of a specific wavelength

(e.g., 254 nm) for a defined period.[6]

Sample Analysis: After the stress period, neutralize the acidic and basic solutions, and dilute

all samples to a suitable concentration for analysis by a validated stability-indicating method,

such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry, to

quantify the remaining intact drug.[6][10][11]

Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the intact drug from its degradation products.

Typical HPLC Parameters:

Column: Zorbax SB C18 (150 × 4.6 mm, 5 μm) or equivalent.[11]

Mobile Phase: A mixture of an aqueous phase (e.g., purified water with 0.2%

orthophosphoric acid) and an organic modifier (e.g., ethanol or acetonitrile) in an isocratic or

gradient elution mode.[11] A common mobile phase composition is a mixture of purified

water acidified with 0.2% orthophosphoric acid and ethanol (87:13, v/v).[11]

Flow Rate: Typically around 0.9 to 1.0 mL/min.[11]
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Detection Wavelength: 260 nm or 241 nm.[6][11]

Column Temperature: Maintained at a constant temperature, for example, 25°C.[11]

Injection Volume: 10-20 µL.[11]

This guide underscores the variability in stability among different commercial formulations of

Ceftriaxone sodium. These differences can be attributed to manufacturing processes, excipient

composition, and the crystalline form of the drug. For researchers and drug development

professionals, it is imperative to consider these variations and conduct formulation-specific

stability testing to ensure the quality, safety, and efficacy of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scispace.com [scispace.com]

2. researchgate.net [researchgate.net]

3. rjptonline.org [rjptonline.org]

4. scienceopen.com [scienceopen.com]

5. researchgate.net [researchgate.net]

6. Development and Validation of Stability Indicating Spectroscopic Method for Content
Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

7. rjptonline.org [rjptonline.org]

8. Comparison between original and generic versions of ceftriaxone sodium preparation for
injection: compatibility with calcium-containing product - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Research on storage stability differences between ceftriaxone sodium products - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. theaspd.com [theaspd.com]

11. academic.oup.com [academic.oup.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4897461/
https://academic.oup.com/chromsci/article/60/3/260/6299802
https://academic.oup.com/chromsci/article/60/3/260/6299802
https://academic.oup.com/chromsci/article/60/3/260/6299802
https://www.benchchem.com/product/b10753623?utm_src=pdf-custom-synthesis#bc-rfq
https://scispace.com/pdf/development-and-validation-of-stability-indicating-2hyirpb0g4.pdf
https://www.researchgate.net/publication/375997996_Research_on_storage_stability_differences_between_ceftriaxone_sodium_products
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2018-11-6-1
https://www.scienceopen.com/document?vid=1c091bb7-f1ec-47eb-b10e-2e8cc4659534
https://www.researchgate.net/publication/365044210_Degradation_study_of_different_brands_of_Ceftriaxone_injection_available_in_Aden_city
https://pmc.ncbi.nlm.nih.gov/articles/PMC4897461/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4897461/
https://rjptonline.org/AbstractView.aspx?PID=2018-11-6-1
https://pubmed.ncbi.nlm.nih.gov/22466725/
https://pubmed.ncbi.nlm.nih.gov/22466725/
https://pubmed.ncbi.nlm.nih.gov/38017263/
https://pubmed.ncbi.nlm.nih.gov/38017263/
https://theaspd.com/index.php/ijes/article/view/9573/6865
https://academic.oup.com/chromsci/article/60/3/260/6299802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10753623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comparative Stability of Commercial Ceftriaxone
Sodium Formulations: A Guide for Researchers]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b10753623/docs#comparative-stability-
of-commercial-ceftriaxone-sodium-formulations-a-guide-for-researchers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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